4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Description
4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H13BrN4OS and its molecular weight is 353.24. The purity is usually 95%.
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Biological Activity
The compound 4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure integrates several functional groups that contribute to its biological activity:
- Bromine Atom : Known for enhancing electrophilic reactivity.
- Imidazo[1,2-b]pyrazole Moiety : Associated with various biological pathways.
- Thiophene Ring : Exhibits unique electronic properties beneficial for drug design.
Antimicrobial Activity
Research indicates that derivatives of the imidazo[1,2-b]pyrazole family exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound demonstrated efficacy in inhibiting biofilm formation, which is crucial for treating persistent infections.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 0.22 - 0.25 | Staphylococcus aureus |
Other Derivative | 0.30 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various models:
- COX Inhibition : Compounds with similar structures have shown selective inhibition of COX enzymes, which are key mediators in inflammation .
- Carrageenan-Induced Edema Model : In vivo studies demonstrated significant reduction in edema, indicating effective anti-inflammatory properties.
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
This compound | 40% | 75% |
Anticancer Activity
The anticancer potential of compounds containing the imidazo[1,2-b]pyrazole framework has been documented:
- Cell Viability Assays : Various derivatives have shown cytotoxic effects against different cancer cell lines, with IC50 values indicating effective growth inhibition.
Cell Line | IC50 (μM) | Compound |
---|---|---|
A549 (Lung Cancer) | 5.0 | This compound |
MCF7 (Breast Cancer) | 3.5 | Similar Derivative |
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives and found significant antimicrobial activity linked to structural modifications similar to those in our compound .
- Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects .
- Cytotoxicity Profiles : A comparative analysis of several imidazo[1,2-b]pyrazole compounds indicated that those with bromine substitutions exhibited enhanced anticancer activity .
Properties
IUPAC Name |
4-bromo-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4OS/c1-9-6-12-17(4-5-18(12)16-9)3-2-15-13(19)11-7-10(14)8-20-11/h4-8H,2-3H2,1H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHSVOKCENWWRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC(=CS3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.